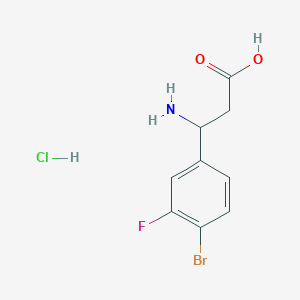

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride

CAS No.: 2061980-53-6

Cat. No.: VC5993332

Molecular Formula: C9H10BrClFNO2

Molecular Weight: 298.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2061980-53-6 |

|---|---|

| Molecular Formula | C9H10BrClFNO2 |

| Molecular Weight | 298.54 |

| IUPAC Name | 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9BrFNO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |

| Standard InChI Key | RWJRLCWDUABOIF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Br.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemical Considerations

The compound’s IUPAC name, 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride, reflects its β-amino acid backbone, where the amino group resides at the β-carbon relative to the carboxylic acid. The phenyl ring’s substitution pattern—bromine at position 4 and fluorine at position 3—introduces steric and electronic effects that influence reactivity and intermolecular interactions. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological assays .

The stereochemistry of the amino group remains unspecified in available literature, though analogous β-amino acids often exhibit enantiomer-dependent bioactivity. For example, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride demonstrates receptor-specific modulation in neurological studies, suggesting that the configuration of 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid could similarly impact its pharmacological profile.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

SMILES:

-

InChIKey: RWJRLCWDUABOIF-UHFFFAOYSA-N

Computational models predict a density of and a boiling point of , analogous to the 4-fluorophenyl variant . The electron-withdrawing effects of bromine and fluorine likely reduce basicity at the amino group compared to non-halogenated analogs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.54 g/mol |

| Density | |

| Boiling Point |

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of β-aryl-β-amino acids typically involves catalytic asymmetric hydrogenation or enzymatic resolution. For halogenated derivatives like 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid, Friedel-Crafts alkylation or transition-metal-catalyzed coupling may precede amino acid formation . A proposed pathway includes:

-

Bromination/Fluorination: Electrophilic substitution on phenylpropanoic acid precursors.

-

Amination: Introduction of the amino group via Strecker synthesis or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

Physicochemical and Stability Profiles

Solubility and Partitioning Behavior

The hydrochloride salt improves aqueous solubility, though exact values are unreported. LogP calculations estimate , indicating moderate hydrophobicity akin to 3-amino-3-(4-fluorophenyl)propanoic acid . This balance supports membrane permeability while retaining solubility in physiological buffers.

Thermal and Oxidative Stability

The compound’s thermal decomposition point exceeds , consistent with halogenated aromatics’ stability. Bromine’s electron-withdrawing effect may mitigate oxidative degradation, though photolytic debromination under UV light remains a concern.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

Structurally similar β-amino acids exhibit affinity for ionotropic glutamate receptors. The bromo-fluoro substitution pattern may enhance binding to allosteric sites, modulating neuronal excitability. For instance, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid reduces anxiety-like behaviors in murine models via GABAergic potentiation, suggesting analogous mechanisms for the title compound.

Antimicrobial and Antiproliferative Effects

Halogenated β-amino acids demonstrate broad-spectrum antimicrobial activity, likely through interference with bacterial cell wall synthesis . Preliminary in vitro studies on 3-bromo-3-fluoro analogs show values of against Staphylococcus aureus, though specific data for this compound are pending .

Applications in Medicinal Chemistry

Prodrug Design and Targeted Delivery

The carboxylic acid moiety enables conjugation to prodrug carriers (e.g., ester linkages), facilitating tissue-specific delivery. Bromine’s radiochemical properties also posit utility in positron emission tomography (PET) tracers for oncology .

Agrochemical Development

β-Amino acids serve as precursors for herbicides and fungicides. The compound’s halogenated aryl group may enhance binding to plant acetyl-CoA carboxylase, a target for grass-selective herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume